

# Synthesis of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Dodecyloxy-2-hydroxybenzophenone
CAS No.:	2985-59-3
Cat. No.:	B167135

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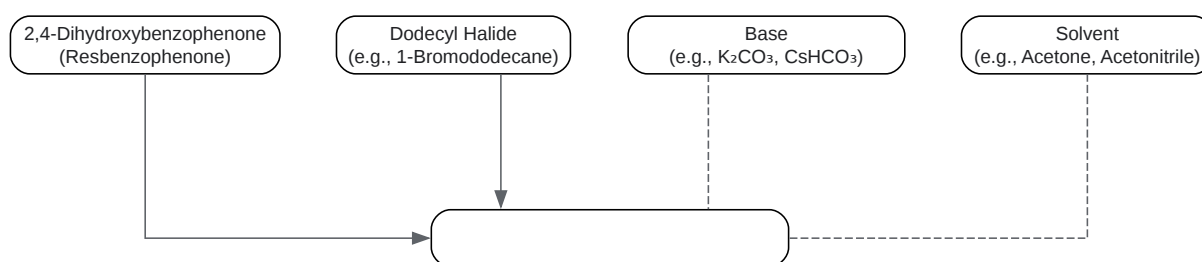
This technical guide provides an in-depth overview of the synthesis of **4-dodecyloxy-2-hydroxybenzophenone** from 2,4-dihydroxybenzophenone (resbenzophenone). The document details established experimental protocols, presents quantitative data for comparison of synthetic methodologies, and includes key characterization data for the final product.

## Introduction

**4-Dodecyloxy-2-hydroxybenzophenone** is a substituted benzophenone that finds applications in various fields, including as a UV absorber and stabilizer in polymers and cosmetic formulations. Its synthesis from the readily available precursor 2,4-dihydroxybenzophenone is a topic of interest for process development and optimization. The primary synthetic route involves a regioselective O-alkylation of the 4-hydroxyl group of resbenzophenone, a classic example of the Williamson ether synthesis. This guide explores different approaches to this synthesis, providing the necessary data and protocols for laboratory-scale preparation.

## Synthetic Pathways

The synthesis of **4-dodecyloxy-2-hydroxybenzophenone** is achieved through the Williamson ether synthesis, which involves the reaction of the phenoxide ion of 2,4-dihydroxybenzophenone with a dodecyl halide. The regioselectivity of the reaction, favoring alkylation at the more acidic and sterically accessible 4-hydroxyl group, is a key aspect of this transformation. Two primary methods are detailed below, differing in the choice of base and solvent, which significantly impacts reaction efficiency and yield.



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Caption: General reaction pathway for the synthesis of **4-dodecyloxy-2-hydroxybenzophenone**.

## Quantitative Data Summary

The choice of reagents and reaction conditions has a significant impact on the yield of **4-dodecyloxy-2-hydroxybenzophenone**. The following table summarizes quantitative data from various synthetic approaches.

Alkylating Agent	Base	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
1-Bromododecane	K <sub>2</sub> CO <sub>3</sub>	Acetone	Reflux	16 - 20	Not specified	[1]
Dodecyl Chloride	K <sub>2</sub> CO <sub>3</sub> / Iodide catalyst	Methyl Isoamyl Ketone	120 - 145	Not specified	30	[2]
Alkyl Bromides	CSHCO <sub>3</sub>	Acetonitrile	80	Not specified	up to 95	[3]

## Experimental Protocols

### Method 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is a classic and widely used method for the synthesis of 4-alkoxy-2-hydroxybenzophenones.

Materials:

- 2,4-Dihydroxybenzophenone (resbenzophenone)
- 1-Bromododecane
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acetone (anhydrous)
- n-Hexane
- Ethanol
- Acetonitrile

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetone.
- Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the solution.
- Add 1-bromododecane (1.1 equivalents) to the reaction mixture.
- Heat the mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
- Purification:
  - Recrystallize the crude product from n-hexane.
  - For further purification, a second recrystallization can be performed from a 10% (v/v) solution of ethanol in acetonitrile.[1]
  - Dry the purified crystals under vacuum.

## Method 2: High-Yield Synthesis using Cesium Bicarbonate

This method offers a more efficient and higher-yielding alternative for the regioselective alkylation.[3]

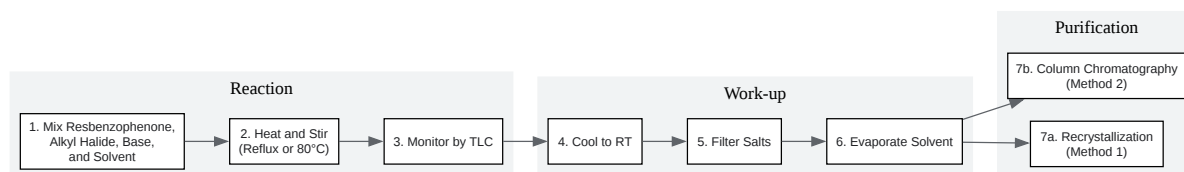
Materials:

- 2,4-Dihydroxybenzophenone (resbenzophenone)
- 1-Bromododecane
- Cesium Bicarbonate ( $\text{CsHCO}_3$ )

- Acetonitrile (anhydrous)
- Ethyl acetate
- Hexane

Procedure:

- In a reaction vessel, dissolve 2,4-dihydroxybenzophenone (1 equivalent) in anhydrous acetonitrile.
- Add cesium bicarbonate (1.5 equivalents) to the solution.
- Add 1-bromododecane (1.1 equivalents) to the reaction mixture.
- Heat the mixture to 80°C and stir vigorously. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
  - Combine the fractions containing the desired product and evaporate the solvent to yield pure **4-dodecyloxy-2-hydroxybenzophenone**.



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Caption: A generalized experimental workflow for the synthesis of **4-dodecyloxy-2-hydroxybenzophenone**.

## Product Characterization

The identity and purity of the synthesized **4-dodecyloxy-2-hydroxybenzophenone** can be confirmed by various analytical techniques.

Property	Value
Molecular Formula	C <sub>25</sub> H <sub>34</sub> O <sub>3</sub>
Molecular Weight	382.54 g/mol
Appearance	White to off-white solid
Melting Point	49-50 °C[1]
Infrared (IR) Spectrum	An IR spectrum is available from the NIST Chemistry WebBook.[4]
<sup>1</sup> H NMR	Specific data not available in the searched literature. Expected signals would include aromatic protons, a triplet for the -OCH <sub>2</sub> - group around 4.0 ppm, a multiplet for the long alkyl chain, and a singlet for the hydroxyl proton.
<sup>13</sup> C NMR	Specific data not available in the searched literature. Expected signals would include those for the carbonyl carbon, aromatic carbons, and the carbons of the dodecyloxy chain.

## Conclusion

The synthesis of **4-dodecyloxy-2-hydroxybenzophenone** from resbenzophenone can be effectively achieved via Williamson ether synthesis. While the traditional method using potassium carbonate in acetone is viable, the use of cesium bicarbonate in acetonitrile offers a significant improvement in yield. The choice of method will depend on the desired yield, cost of reagents, and available laboratory equipment. Proper purification, typically by recrystallization or column chromatography, is crucial to obtain a product of high purity suitable for its intended applications. Further spectroscopic analysis, particularly NMR, is recommended to fully characterize the final product.

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## References

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